molecular formula C15H17ClN2O B062501 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride CAS No. 160233-29-4

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B062501
M. Wt: 276.76 g/mol
InChI Key: GXQKPPPBCMZVMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazole derivatives often involves strategies that allow the introduction of various substituents at specific positions on the pyrazole ring to modulate the compound's properties. A common approach to synthesizing such compounds involves coupling protected alkynols with acid chlorides to form alkynyl ketones, followed by reaction with hydrazine to construct the pyrazole nucleus. Subsequent deprotection and conversion to a chloride provide a pathway to synthesize derivatives like 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride with diverse substituents at the 3 and 5 positions on the pyrazole ring (Grotjahn et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is significantly influenced by substituents, leading to variations in their supramolecular architecture. For example, compounds with benzylamino substituents at the 5 position exhibit different hydrogen-bonded structures ranging from chains to sheets, depending on the nature of the substituents and the crystal packing forces (Castillo et al., 2009).

Scientific Research Applications

  • Enantioselective Synthesis

    • Pyrazolone derivatives have been used in enantioselective synthesis . This involves the construction of chiral pyrazolone and pyrazole derivatives . The application of pyrazolone derivatives as powerful synthons has seen a rapid increase in the last decade .
  • Medicinal Chemistry

    • Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are found in various therapeutic categories such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant agents .
  • Pharmacological Activities

    • Pyrazole derivatives have been synthesized and studied for their diverse pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
  • Organic Synthesis

    • Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
  • Functional Materials

    • Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in functional materials .
  • Agro-Chemical Industries

    • Pyrazole core-based organic molecules have several applications in various areas including pharmacy and agro-chemical industries .
  • UV-Active Applications

    • UV-active pyrazole derivatives may have applications as dye molecules or in polymer light emitting diodes .
  • Antimicrobial Activities

    • Pyrazole derivatives are also used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
  • Anticancer Activities

    • Pyrazole and its derivatives have demonstrated broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, antitubercular, etc .
  • Synthetical Utility

    • Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
  • Bioactivities

    • Some fused pyrazoles also have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
  • Photophysical Properties

    • Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

properties

IUPAC Name

2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQKPPPBCMZVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384062
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384062
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Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

CAS RN

160233-29-4
Record name 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160233-29-4
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